Technical Whitepaper: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine
Technical Whitepaper: 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine
A Versatile Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS: 114963-95-0) represents a high-value electrophilic scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Distinguished by its trifluoromethyl (
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, electronic structure, and synthetic utility. It specifically addresses the regioselectivity paradox inherent in 2,4-dichloropyrimidine substitutions, offering evidence-based protocols for downstream functionalization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Note |
| IUPAC Name | 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine | |
| CAS Number | 114963-95-0 | Unlabeled form [1] |
| Molecular Formula | ||
| Molecular Weight | 226.58 g/mol | |
| Physical State | Low-melting solid or viscous oil | Analogous to 2,4-dichloro precursor |
| Solubility | Soluble in DCM, EtOAc, MeCN, DMSO | Hydrolytically sensitive |
| Key Functional Groups | [1][2][3][4] • C2-Chlorine (Electrophile)• C4-Ethoxy (Donor/Resonance)• C6-Trifluoromethyl (Acceptor) |
Electronic Structure & Reactivity Logic
The utility of this scaffold is defined by the differential reactivity of the pyrimidine ring positions. Understanding the electronic landscape is critical for designing successful substitution reactions.
2.1 The Regioselectivity Mechanism
The synthesis of 2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine typically proceeds via the nucleophilic aromatic substitution (
-
The C4 vs. C2 Competition: In 2,4-dichloropyrimidines substituted with a strong electron-withdrawing group (EWG) like
at C6, the C4 position is kinetically favored for nucleophilic attack. -
Mechanistic Driver: The C4 position is "para-like" to the N1 nitrogen and "ortho-like" to the N3 nitrogen. The
group at C6 inductively withdraws electron density, but its steric bulk also influences the approach. Frontier Molecular Orbital (FMO) analysis suggests a higher LUMO coefficient at C4 compared to C2 in these systems [2][3].[5] -
Outcome: Reaction with one equivalent of ethoxide yields the 4-ethoxy-2-chloro isomer (the target) rather than the 2-ethoxy-4-chloro isomer.
2.2 Reactivity of the Target Scaffold
Once formed, the target molecule retains the C2-chlorine . This site is activated for a second
-
Inductive Activation: The
group continues to pull electron density from the ring. -
Nitrogen Activation: The C2 position is flanked by two electronegative nitrogens (amidine-like core), making it highly electrophilic toward amines, thiols, or organometallics.
Figure 1: Reactivity map highlighting the electrophilic C2 center available for derivatization.
Experimental Protocols
3.1 Synthesis of the Scaffold (Upstream)
Note: If purchasing the material is not an option, it is synthesized from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Reagents: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq), Sodium Ethoxide (1.0 eq), Ethanol (anhydrous). Conditions: -78°C to 0°C.
-
Dissolution: Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine in anhydrous ethanol under
atmosphere. Cool to -78°C to ensure regiocontrol. -
Addition: Add NaOEt (1.0 M in EtOH) dropwise over 30 minutes. Critical: Rapid addition or excess base leads to bis-substitution (2,4-diethoxy).
-
Workup: Warm to 0°C. Quench with dilute HCl (pH 6-7). Extract with DCM.[6]
-
Validation:
NMR will show a shift distinct from the starting material. GC-MS should confirm mono-substitution (M+ = 226).
3.2 Derivatization: Amination at C2 (Downstream)
This protocol describes the displacement of the C2-chloro group with a primary amine (e.g., aniline derivatives) to generate a drug-like scaffold.
Reagents: Target Scaffold (1.0 eq), Amine (1.1 eq), DIPEA (2.0 eq), solvent (DMF or n-Butanol).
-
Setup: Charge a reaction vial with 2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (1.0 mmol) and DMF (3 mL).
-
Nucleophile Addition: Add the amine (1.1 mmol) and Diisopropylethylamine (DIPEA, 2.0 mmol).
-
Reaction: Heat to 60–80°C for 2–4 hours.
-
Note: The C2 position is less reactive than the original C4 position; thermal energy is usually required.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The disappearance of the chloride peak is the endpoint.
-
Purification: Dilute with water, extract with EtOAc, and purify via silica gel flash chromatography.
Figure 2: Synthetic workflow from dichloro-precursor to final functionalized amine.
Handling, Stability & Safety
4.1 Stability Profile
-
Hydrolysis: The C2-Cl bond is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, converting the molecule to the corresponding pyrimidinone (uracil derivative). Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Thermal: Generally stable up to 100°C, but avoid prolonged heating without solvent.
4.2 Safety Hazards (GHS Classification)
-
Skin/Eye Irritation: Like most chloropyrimidines, this compound is a potent irritant and potential skin sensitizer [4].
-
Fluorine Hazard: In the event of thermal decomposition (fire), toxic HF (hydrogen fluoride) and NOx gases may be evolved.
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. All operations involving heating must be performed in a fume hood.
References
-
Pharmaffiliates.[7] (n.d.). 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine-D5 Product Details. Retrieved from (Accessed Jan 2026).
-
WuXi AppTec.[8] (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from
-
Barrett, H. W., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine.... J. Chem. Soc., Perkin Trans.[3] 1. [Link]3]
-
Sigma-Aldrich.[9] (n.d.). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved from [9]
Sources
- 1. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine | C17H12ClN3O3 | CID 631100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Chloro-4-ethoxy-5-fluoropyrimidine | C6H6ClFN2O | CID 255395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
